Methyl beta-L-daunosaminide Methyl beta-L-daunosaminide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652318
InChI: InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6-,7+/m0/s1
SMILES: CC1C(C(CC(O1)OC)N)O
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol

Methyl beta-L-daunosaminide

CAS No.:

Cat. No.: VC13652318

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl beta-L-daunosaminide -

Specification

Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
IUPAC Name (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol
Standard InChI InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6-,7+/m0/s1
Standard InChI Key UIWJWFKPPXKEJV-ZTYPAOSTSA-N
Isomeric SMILES C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O
SMILES CC1C(C(CC(O1)OC)N)O
Canonical SMILES CC1C(C(CC(O1)OC)N)O

Introduction

Chemical Structure and Physicochemical Properties

Methyl beta-L-daunosaminide, systematically named (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol, belongs to the family of daunosamine derivatives. Its molecular formula is C₈H₁₇NO₅, with a molecular weight of 207.23 g/mol. The compound features a six-membered oxane ring with a beta-L configuration at the anomeric carbon (C-1), a methyl group at C-3, and an amino group at C-4 (Figure 1).

Stereochemical Configuration

The beta-L configuration distinguishes this compound from its D-enantiomer, which is more commonly found in natural products. The axial orientation of the hydroxyl group at C-1 and the equatorial positioning of the methoxy group at C-6 contribute to its distinct reactivity in glycosylation reactions.

Physicochemical Data

  • Melting Point: 123–125°C (hydrochloride salt)

  • Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to its hydrophilic functional groups.

  • Optical Rotation: [α]D²⁵ = +42° (c = 1.0 in H₂O).

Synthesis and Industrial Production

The synthesis of methyl beta-L-daunosaminide typically involves enantioselective routes to ensure the correct stereochemistry. A widely reported method begins with thioglycolic acid, which undergoes a series of protection, oxidation, and reduction steps to yield the L-daunosamine backbone.

Key Synthetic Steps

  • Enantiospecific Formation: Thioglycolic acid is converted to a thioglycoside intermediate, which is subsequently oxidized to introduce the amino group at C-4.

  • Methylation: The methoxy group at C-6 is introduced via nucleophilic substitution using methyl iodide under alkaline conditions.

  • Deprotection and Isolation: Final deprotection of temporary groups (e.g., acetyl or benzyl) yields the free amine, which is isolated as the hydrochloride salt for stability.

Industrial Scalability

While laboratory-scale syntheses are well-documented, industrial production faces challenges in cost-effective enantiomeric purification. Advances in enzymatic resolution and chiral chromatography have improved yields (>75% in optimized batches).

Biological Activity and Mechanistic Insights

Methyl beta-L-daunosaminide exhibits dual functionality as both a glycosyl donor and enzyme substrate, making it invaluable in biochemical studies.

Glycosylation Reactions

In the presence of glycosyltransferases, the compound donates its sugar moiety to acceptor molecules, forming glycosidic bonds critical for oligosaccharide assembly. Its beta-L configuration favors axial attack, leading to 1,2-trans glycosidic linkages.

Interaction with Glycosidases

Applications in Pharmaceutical Research

Prodrug Design

The amino group at C-4 allows for conjugation with cytotoxic agents, enabling targeted drug delivery. For instance, linkage to doxorubicin via a pH-sensitive spacer enhances tumor-specific uptake while minimizing systemic toxicity.

Enzyme Inhibition Studies

Structural analogs of methyl beta-L-daunosaminide inhibit UDP-N-acetylglucosamine 2-epimerase, a key enzyme in sialic acid biosynthesis. This inhibition disrupts pathogenic biofilm formation in Staphylococcus aureus (MIC = 8 μg/mL).

Comparative Analysis with Related Compounds

ParameterMethyl Beta-L-DaunosaminideMethyl Beta-L-Fucopyranoside
Molecular FormulaC₈H₁₇NO₅C₇H₁₄O₅
Anomeric ConfigurationBeta-LBeta-L
Biological TargetGlycosidasesFucosidases
Antitumor ActivityModerateLow

Table 1: Comparative properties of methyl beta-L-daunosaminide and methyl beta-L-fucopyranoside .

Challenges and Future Directions

Despite its utility, methyl beta-L-daunosaminide faces limitations in oral bioavailability due to high hydrophilicity. Current research focuses on prodrug strategies (e.g., lipid conjugation) and nanoparticle encapsulation to enhance permeability. Additionally, genome mining for novel glycosidases capable of processing L-sugars could expand its synthetic applications.

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